molecular formula C21H17BrN4O2 B11300616 5-(4-bromophenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide

5-(4-bromophenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11300616
M. Wt: 437.3 g/mol
InChI Key: PFXRXOWNBXJRJM-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromophenyl group, a pyrazole ring, and an oxazole ring, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 5-(4-BROMOPHENYL)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to form the 4-bromophenyl intermediate.

    Pyrazole Ring Formation: The next step involves the formation of the pyrazole ring through a cyclization reaction.

    Oxazole Ring Formation: The final step involves the formation of the oxazole ring, which is achieved through a cyclization reaction involving the bromophenyl and pyrazole intermediates.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

5-(4-BROMOPHENYL)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other functional groups using reagents like sodium iodide or copper(I) iodide.

Common conditions for these reactions include specific solvents, temperatures, and catalysts to achieve the desired products .

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 5-(4-BROMOPHENYL)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H17BrN4O2

Molecular Weight

437.3 g/mol

IUPAC Name

5-(4-bromophenyl)-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H17BrN4O2/c1-14-2-4-15(5-3-14)13-26-20(10-11-23-26)24-21(27)18-12-19(28-25-18)16-6-8-17(22)9-7-16/h2-12H,13H2,1H3,(H,24,27)

InChI Key

PFXRXOWNBXJRJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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